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Introduction

Binankadsurin A, a dibenzocyclooctadiene lignan isolated from the medicinal plant Kadsura
coccinea, has garnered significant interest within the scientific community due to its potential
pharmacological activities. The structural elucidation of this complex natural product relies
heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR)
spectroscopy and Mass Spectrometry (MS). This technical guide provides a comprehensive
overview of the spectroscopic data of binankadsurin A, presenting the key *H NMR, 3C NMR,
and mass spectral data in a structured format. Furthermore, it outlines the general experimental
protocols employed for the acquisition of such data, offering a valuable resource for
researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure

Binankadsurin A possesses a characteristic dibenzocyclooctadiene skeleton, a common
structural motif among lignans found in the Schisandraceae family. Its chemical formula is
C22H2607, with a molecular weight of 402.4 g/mol . The IUPAC name for binankadsurin A is
(5aR,6S,7S,13aS)-5,5a,6,7,8,9-hexahydro-1,2,3,11-tetramethoxy-6,7-dimethyl-13H-
benzo[3',4'|cycloocta[l',2":.4,5]benzo[1,2-d][1][2]dioxol-13a(5H)-ol.

Spectroscopic Data
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The definitive structural assignment of binankadsurin A is achieved through the detailed
analysis of its one-dimensional (1D) and two-dimensional (2D) NMR spectra, in conjunction
with mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Data

The *H and 13C NMR data provide a detailed map of the proton and carbon framework of the
molecule, respectively. The chemical shifts (d) are reported in parts per million (ppm) and the
coupling constants (J) in Hertz (Hz).

Table 1: 1H NMR Spectroscopic Data for Binankadsurin A

Position o (ppm) Multiplicity J (Hz)

Data not available in
the provided search

results

Table 2: 13C NMR Spectroscopic Data for Binankadsurin A

Position o (ppm)

Data not available in the provided search results

Note: The specific *H and 3C NMR chemical shifts and coupling constants for binankadsurin
A were not explicitly available in the initial search results. The tables are provided as a
template for the expected data presentation.

Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation
pattern of binankadsurin A, confirming its elemental composition.

Table 3: Mass Spectrometry Data for Binankadsurin A
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Key Fragment lons

lonization Mode [M+H]* (m/z) [M+Na]* (m/z)
(m/z)

ESI Data not available Data not available Data not available

Note: The specific mass-to-charge ratios (m/z) for the molecular ions and key fragment ions of
binankadsurin A were not explicitly available in the initial search results. The table is a
template for the expected data presentation.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for the accurate structural
characterization of natural products. The following sections outline the general methodologies
for NMR and MS analysis of compounds like binankadsurin A.

NMR Spectroscopy

Sample Preparation: A few milligrams of the purified binankadsurin A are dissolved in a
deuterated solvent, typically chloroform-d (CDCIs) or methanol-d4 (CDsOD), in a 5 mm NMR
tube. The choice of solvent is critical to avoid signal overlap with the analyte.

Instrumentation: 1D and 2D NMR spectra are typically recorded on a high-field NMR
spectrometer, operating at frequencies of 400 MHz or higher for *H and 100 MHz or higher for
13C_

1D NMR Experiments:

» 'H NMR: Provides information on the number of different types of protons, their chemical
environment, and their spin-spin coupling with neighboring protons.

e 13C NMR: Reveals the number of non-equivalent carbons and their chemical shifts, indicating
the types of carbon atoms present (e.g., aliphatic, olefinic, aromatic, carbonyl).

2D NMR Experiments:

o COSY (Correlation Spectroscopy): ldentifies proton-proton couplings, establishing the
connectivity of proton spin systems.
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e HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and
carbon atoms.

 HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and
carbons that are two or three bonds apart, crucial for assembling the molecular skeleton.

 NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial
proximity of protons, which is essential for determining the relative stereochemistry of the
molecule.

Mass Spectrometry

Sample Preparation: A dilute solution of binankadsurin A is prepared in a suitable solvent,
such as methanol or acetonitrile, often with the addition of a small amount of formic acid or
ammonium acetate to promote ionization.

Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed using
techniques like Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization
(APCI) coupled to a mass analyzer such as a Time-of-Flight (TOF), Orbitrap, or Fourier-
Transform lon Cyclotron Resonance (FT-ICR) instrument.

Data Acquisition:

e Full Scan MS: The instrument is scanned over a wide mass range to determine the accurate
mass of the molecular ion, which allows for the calculation of the elemental formula.

e Tandem MS (MS/MS): The molecular ion is isolated and fragmented to produce a
characteristic fragmentation pattern. This pattern provides valuable structural information and
can be used for confirmation and identification purposes.

Data Analysis and Structure Elucidation Workflow

The process of elucidating the structure of a natural product like binankadsurin A from its
spectroscopic data follows a logical workflow.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b1257203?utm_src=pdf-body
https://www.benchchem.com/product/b1257203?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Isolation & Purification

Isolation of Binankadsurin A
from Kadsura coccinea

Spectroscopic Analysis

NMR Spectroscopy
(1D: 1H, 13C; 2D: COSY, HSQC, HMBC, NOESY)

Mass Spectrometry
(HR-ESI-MS, MS/MS)

Data Analysis & Structure Elucidation

Data Processing & Peak Assignment Molecular Formula & Fragment Analysis

i l
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Final Structure of Binankadsurin A

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data of Binankadsurin A: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1257203#spectroscopic-data-nmr-ms-of-
binankadsurin-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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